molecular formula C9H17NS B12864303 1-(Pyrrolidin-1-yl)pentane-1-thione

1-(Pyrrolidin-1-yl)pentane-1-thione

Cat. No.: B12864303
M. Wt: 171.31 g/mol
InChI Key: CPJZMTOJTCOTLE-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)pentane-1-thione is an organic compound characterized by a pyrrolidine ring attached to a pentane chain with a thione group at the terminal position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)pentane-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(Pyrrolidin-1-yl)pentane-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)pentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-1-yl)pentane-1-thione is unique due to its specific combination of a pyrrolidine ring and a thione group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

1-pyrrolidin-1-ylpentane-1-thione

InChI

InChI=1S/C9H17NS/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3

InChI Key

CPJZMTOJTCOTLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=S)N1CCCC1

Origin of Product

United States

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